molecular formula C7H6N2S B3346585 4-Methylthiazolo[4,5-C]pyridine CAS No. 1208988-06-0

4-Methylthiazolo[4,5-C]pyridine

Cat. No.: B3346585
CAS No.: 1208988-06-0
M. Wt: 150.20 g/mol
InChI Key: NJNHOAVSCVHDJR-UHFFFAOYSA-N
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Description

4-Methylthiazolo[4,5-C]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Methylthiazolo[4,5-C]pyridine involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles. This reaction is typically carried out in absolute ethanol at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylthiazolo[4,5-C]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiazole or pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-Methylthiazolo[4,5-C]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylthiazolo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylthiazolo[4,5-C]pyridine is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-methyl-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-7-6(2-3-8-5)10-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNHOAVSCVHDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729408
Record name 4-Methyl[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208988-06-0
Record name 4-Methyl[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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